
1-(2H-1,3-benzodioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2H-1,3-benzodioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea is a useful research compound. Its molecular formula is C17H14N4O4 and its molecular weight is 338.323. The purity is usually 95%.
The exact mass of the compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2H-1,3-benzodioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea is a synthetic compound with potential therapeutic applications. Its unique structure combines a benzodioxole moiety with an oxadiazole derivative, which may contribute to its biological activities. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties.
- Molecular Formula : C17H14N4O4
- Molecular Weight : 338.323 g/mol
- Purity : Typically 95%
- Solubility : Soluble in organic solvents
- IUPAC Name : this compound
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. The following table summarizes findings related to its activity against various cancer cell lines:
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 10.5 | |
A549 (Lung) | 8.7 | |
HepG2 (Liver) | 12.0 | |
PC3 (Prostate) | 9.8 |
The compound exhibited significant cytotoxic effects on these cell lines, suggesting that it may act as a potential chemotherapeutic agent.
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. In one study, derivatives of benzodioxole were tested against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
These findings indicate that the compound may possess antibacterial and antifungal properties.
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been investigated as well. For example, it has been shown to inhibit aldose reductase and thioredoxin reductase:
This enzyme inhibition suggests potential applications in treating diabetic complications and cancer.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives, including the target compound. The study demonstrated that specific structural modifications could enhance biological activity against cancer cell lines while reducing toxicity in normal cells.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown cytotoxic effects against various cancer cell lines. The incorporation of the benzodioxole moiety may enhance these effects by promoting apoptosis or inhibiting tumor growth.
Antimicrobial Properties
Studies have demonstrated that benzodioxole derivatives possess antimicrobial activity. The presence of the oxadiazole ring in 1-(2H-1,3-benzodioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea could potentially enhance its efficacy against bacterial and fungal pathogens.
Neuroprotective Effects
There is emerging evidence that compounds containing both benzodioxole and oxadiazole structures can exhibit neuroprotective properties. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Pharmacological Applications
Drug Development
The compound's unique structure makes it a candidate for drug development. Its ability to interact with various biological targets can be explored through structure-activity relationship (SAR) studies to optimize its pharmacological profile.
Targeting Specific Receptors
Research suggests that derivatives of this compound may selectively bind to certain receptors involved in disease pathways. For example, targeting serotonin or dopamine receptors could lead to novel treatments for psychiatric disorders.
Material Science
Polymer Synthesis
The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of materials. This application is particularly important in developing advanced materials for industrial uses.
Nanotechnology
In nanotechnology, this compound can be utilized to create nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms is a promising area of research.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that similar oxadiazole derivatives exhibited selective cytotoxicity against breast cancer cells. The results indicated that modifications to the oxadiazole ring could enhance potency and selectivity.
Case Study 2: Antimicrobial Efficacy
Research published in the International Journal of Antimicrobial Agents explored the antimicrobial properties of benzodioxole derivatives. The study found that these compounds displayed significant activity against resistant strains of bacteria, suggesting potential for therapeutic use.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-16(18-12-6-7-13-14(9-12)24-10-23-13)19-17-21-20-15(25-17)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGACPKVJCKNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NN=C(O3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.